1-((2,5-Dimethoxybenzyl)amino)propan-2-ol
Description
Contextualization within Amine-Alcohol Chemistry
Amino alcohols are a significant class of organic compounds distinguished by the presence of both an amine (-NH2, -NHR, or -NR2) and a hydroxyl (-OH) functional group. alfa-chemistry.com This bifunctionality dictates their chemical and physical properties.
Dual Reactivity : Amino alcohols exhibit the chemical reactivity characteristic of both amines and alcohols. alfa-chemistry.com The amine group can act as a base or a nucleophile, while the hydroxyl group can also be nucleophilic or undergo reactions typical of alcohols, such as esterification or oxidation.
Applications : Due to their unique properties, amino alcohols are utilized in a variety of applications, including as solvents, synthetic intermediates, and high-boiling point bases. alfa-chemistry.com They are also crucial building blocks for more complex molecules in medicinal chemistry and materials science. alfa-chemistry.comwikipedia.org
Historical Perspective on Related Dimethoxybenzyl and Amino Alcohol Scaffolds
The structural components of 1-((2,5-Dimethoxybenzyl)amino)propan-2-ol—the amino alcohol backbone and the dimethoxybenzyl group—each have a rich history in organic chemistry.
Amino Alcohol Scaffolds: The importance of the amino alcohol motif has been recognized for over a century. These structures are fundamental to biochemistry, with amino acids like serine and hydroxyproline (B1673980) being prime examples. wikipedia.org In synthetic chemistry, vicinal amino alcohols (where the functional groups are on adjacent carbons) have traditionally been synthesized from the chiral pool of amino acids. diva-portal.org Their utility extends to being precursors for a vast number of bioactive molecules and natural products. wikipedia.orgresearchgate.net The development of stereoselective synthesis methods, such as the Sharpless asymmetric aminohydroxylation, provided more direct routes to enantiomerically pure amino alcohols, further expanding their application in asymmetric synthesis. wikipedia.orgdiva-portal.org
Dimethoxybenzyl Scaffolds: The dimethoxybenzyl (DMB) group, particularly the 2,4-DMB isomer, has been historically employed as a protecting group in organic synthesis, especially in peptide chemistry. wustl.edu Its utility stems from its stability to a range of reaction conditions, including bases and nucleophiles, and its facile removal under acidic conditions, often with trifluoroacetic acid. wustl.edursc.org The electron-donating methoxy (B1213986) groups stabilize the benzylic carbocation formed during cleavage, facilitating its removal. The 2,4-dimethoxybenzyl group was described as a protecting group for the amide side chains of glutamine and asparagine as early as 1971. wustl.edu This strategy allows for more flexible and efficient multi-step syntheses of complex molecules. rsc.org
Structural Significance within Contemporary Organic Chemistry
The structure of this compound is significant in modern organic chemistry, primarily as a versatile synthetic intermediate. The combination of its functional groups and structural motifs makes it a valuable building block.
Chiral Building Block : The propan-2-ol portion of the molecule contains a stereocenter. Enantiomerically pure forms of such amino alcohols are highly sought after as chiral auxiliaries or as starting materials for the synthesis of complex, stereochemically-defined target molecules, including pharmaceuticals and natural products. acs.org
Synthetic Versatility : The secondary amine and secondary alcohol groups can be selectively functionalized. The amine can be acylated or alkylated, while the alcohol can be oxidized, esterified, or converted into a good leaving group for substitution reactions. chemistrysteps.comchemistrysteps.com This allows for the molecule to be elaborated into a wide array of more complex structures.
Protecting Group Functionality : The 2,5-dimethoxybenzyl group can serve as a protecting group for the amine. Its removal under specific acidic conditions allows for the unmasking of the secondary amine at a desired stage of a synthetic sequence, a crucial feature in multi-step synthesis. rsc.org
Scaffold for Discovery : In medicinal chemistry, the concept of a "molecular scaffold" representing the core structure of a molecule is central to drug discovery. arxiv.org The amino alcohol scaffold is present in numerous natural products and approved drugs. wikipedia.org The specific arrangement of the aromatic ring, the amine, and the hydroxyl group in this compound provides a framework that can be systematically modified to explore structure-activity relationships in the development of new bioactive compounds. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methylamino]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-9(14)7-13-8-10-6-11(15-2)4-5-12(10)16-3/h4-6,9,13-14H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWPNTWPSSTMTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=C(C=CC(=C1)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Characterization and Analytical Methodologies
Spectroscopic Analysis for Structural Elucidation
Spectroscopic analysis is fundamental to confirming the molecular structure of 1-((2,5-Dimethoxybenzyl)amino)propan-2-ol. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the compound's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, allows for the complete assignment of all proton and carbon signals.
¹H NMR Spectroscopy provides detailed information about the chemical environment, connectivity, and number of different protons in the molecule. The expected signals for this compound would be consistent with its distinct structural motifs: the propan-2-ol chain, the benzyl (B1604629) group, and the dimethoxy-substituted aromatic ring. The rapid exchange of the hydroxyl (-OH) and amine (-NH) protons with solvent can sometimes lead to broad singlets that may not show coupling to adjacent protons. docbrown.info
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.10 | Doublet | 3H | -CH(OH)CH ₃ |
| ~2.55-2.70 | Multiplet | 2H | -NH -CH ₂-CH(OH)- |
| ~3.70 | Singlet | 3H | Ar-OCH ₃ |
| ~3.75 | Singlet | 3H | Ar-OCH ₃ |
| ~3.80 | Singlet | 2H | Ar-CH ₂-NH- |
| ~3.90-4.00 | Multiplet | 1H | -CH (OH)CH₃ |
| ~6.70-6.90 | Multiplet | 3H | Aromatic Protons (Ar-H ) |
| Variable | Broad Singlet | 2H | -OH , -NH |
¹³C NMR Spectroscopy identifies all unique carbon atoms in the molecule. docbrown.infolibretexts.org The spectrum for this compound is expected to show 11 distinct signals, corresponding to the 11 carbon atoms in its asymmetric structure. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. miamioh.edu
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~22.0 | -CH(OH)C H₃ |
| ~55.0 | -NH-C H₂-CH(OH)- |
| ~55.8 | Ar-OC H₃ |
| ~56.2 | Ar-OC H₃ |
| ~57.0 | Ar-C H₂-NH- |
| ~65.0 | -C H(OH)CH₃ |
| ~111.0-117.0 | Aromatic C H |
| ~129.0 | Quaternary Aromatic C (C-benzyl) |
| ~152.0-154.0 | Quaternary Aromatic C (C-OCH₃) |
2D NMR Techniques are employed to confirm the assignments made from 1D spectra.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, confirming the connectivity within the propanol (B110389) chain (e.g., correlations between the CH₃, CH, and CH₂ protons) and couplings between aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing definitive C-H assignments. For instance, it would link the proton signal at ~1.10 ppm to the carbon signal at ~22.0 ppm.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, helping to piece together the molecular fragments. This would be crucial for confirming the connection between the benzyl CH₂ group and the aromatic ring, as well as its link to the propanolamine (B44665) moiety.
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound would display characteristic bands for its hydroxyl, amine, ether, and aromatic components.
Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3500-3200 | O-H Stretch (broad), N-H Stretch (medium) | Alcohol, Secondary Amine |
| 3100-3000 | C-H Stretch | Aromatic |
| 2980-2850 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1250-1200 | C-O Stretch (asymmetric) | Aryl Ether |
| 1180-1080 | C-N Stretch | Aliphatic Amine |
| 1150-1050 | C-O Stretch | Secondary Alcohol |
| 1050-1020 | C-O Stretch (symmetric) | Aryl Ether |
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places.
For this compound (Molecular Formula: C₁₁H₁₇NO₃), the expected monoisotopic mass is approximately 211.1208 Da. nih.gov Electron Impact (EI) ionization typically causes extensive fragmentation, providing valuable structural information. The primary fragmentation pathway for this molecule is alpha-cleavage, which involves the breaking of bonds adjacent to the heteroatoms (nitrogen and oxygen). libretexts.orgmiamioh.edulibretexts.org
Key Fragmentation Pathways:
Alpha-cleavage adjacent to Nitrogen: The most favorable fragmentation is the loss of the largest alkyl group attached to the alpha-carbon of the amine. Cleavage of the C-C bond between the benzyl group and the nitrogen-bearing carbon would result in a stable dimethoxybenzyl cation.
Alpha-cleavage adjacent to Oxygen: Cleavage of the bond between the methyl group and the hydroxyl-bearing carbon of the propanol moiety is also possible.
Loss of Water: A fragment corresponding to the loss of a water molecule (M-18) from the molecular ion is common for alcohols. libretexts.org
Predicted Mass Spectrometry Fragments for this compound
| m/z (Nominal Mass) | Possible Fragment Structure | Fragmentation Pathway |
| 211 | [C₁₁H₁₇NO₃]⁺ | Molecular Ion (M⁺) |
| 151 | [C₉H₁₁O₂]⁺ | Benzylic cleavage (2,5-dimethoxybenzyl cation) |
| 136 | [C₈H₈O₂]⁺ | Loss of methyl from the dimethoxybenzyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation (from further fragmentation) |
| 60 | [C₃H₈NO]⁺ | Cleavage of the benzyl-nitrogen bond |
Chromatographic Separation and Purity Assessment
Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, as well as for determining its purity.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile compounds like this compound. Due to the compound's polarity and aromatic chromophore, reversed-phase HPLC with UV detection is the most suitable approach.
Method development would involve optimizing several parameters to achieve good resolution and peak shape:
Stationary Phase: A C18 or C8 column is a common starting point for reversed-phase separations. For separating closely related positional isomers, polar-embedded phases or specialized columns may offer alternative selectivity. chromforum.orgrsc.org
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all components with good peak shape.
Detection: The dimethoxybenzene ring provides strong UV absorbance, making a photodiode array (PDA) detector ideal. Monitoring at a wavelength around 280-290 nm would likely provide good sensitivity.
Exemplary HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 288 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a high-resolution separation technique, but its application to this compound presents challenges due to the compound's low volatility and the presence of polar -OH and -NH groups. These functional groups can cause peak tailing and adsorption onto the column. nih.gov
To overcome these issues, derivatization is typically required before GC analysis. sigmaaldrich.com This process replaces the active hydrogens on the hydroxyl and amino groups with nonpolar moieties, thereby increasing volatility and improving chromatographic behavior.
Common Derivatization Methods:
Silylation: Reaction with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and amines. sigmaaldrich.com TBDMS derivatives are generally more stable towards moisture.
Acylation: Reaction with anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA), to form stable amide and ester derivatives that are also suitable for detection by an electron capture detector (ECD). youtube.com
Once derivatized, the compound can be analyzed on a standard nonpolar or mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification.
X-ray Crystallography for Solid-State Structure Determination
As of the current body of scientific literature, a definitive single-crystal X-ray diffraction analysis for this compound has not been publicly reported. Searches of prominent crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), did not yield an entry for this specific compound.
Therefore, detailed experimental data regarding its solid-state structure, such as unit cell parameters, space group, bond lengths, and bond angles, are not available. The determination of these parameters through X-ray crystallography would be a novel contribution to the chemical sciences, providing precise insights into the molecule's three-dimensional conformation, intramolecular and intermolecular interactions, and packing arrangement in the crystalline state. Such a study would be invaluable for computational modeling, understanding structure-activity relationships, and confirming the stereochemistry of synthesized enantiomers.
While data for the target compound is unavailable, crystallographic studies on structurally related molecules can offer general insights into the expected conformations of similar fragments. For instance, analysis of compounds containing the 2,5-dimethoxybenzyl moiety or the propan-2-olamine skeleton can provide context for potential hydrogen bonding networks and molecular geometries. However, direct extrapolation of these findings to this compound is speculative without empirical data.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations offer a powerful lens through which the intrinsic properties of a molecule can be examined. These methods, rooted in the principles of quantum mechanics, provide detailed information about the electronic distribution, stability, and reactivity of 1-((2,5-Dimethoxybenzyl)amino)propan-2-ol.
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G+(d,p)), can be utilized to determine its optimized geometry and electronic properties. These calculations provide data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure.
Theoretical calculations on analogous structures, such as benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, have demonstrated excellent correlation between calculated and experimental geometric parameters. nih.gov For instance, the bond lengths and angles of the aromatic rings in such compounds are shown to be in good agreement with experimental data, indicating the reliability of the DFT method for predicting the structure of related molecules like this compound. nih.gov The stability of the molecule can be inferred from its total energy, with lower energy values indicating a more stable configuration.
To illustrate the type of data obtained from such studies, the following table presents theoretical values for selected geometric parameters of a related dimethoxybenzene derivative.
| Parameter | Bond | Theoretical Value (Å or °) |
| Bond Length | C-C (aromatic) | 1.38 - 1.40 |
| C-O (methoxy) | 1.36 - 1.37 | |
| C-N | ~1.47 | |
| C-O (alcohol) | ~1.43 | |
| Bond Angle | C-C-C (aromatic) | 119 - 121 |
| C-O-C (methoxy) | ~117 |
Note: The data in this table is representative of values found in DFT studies of similar aromatic compounds and is for illustrative purposes.
Conformational Analysis and Energy Landscapes
The biological activity of a molecule is often dictated by its conformation. Conformational analysis of this compound involves exploring the potential energy surface to identify stable conformers and the energy barriers between them. This is crucial as the molecule possesses several rotatable bonds, including the C-C and C-N bonds of the propanolamine (B44665) chain and the C-C bond connecting the benzyl (B1604629) group.
Studies on similar molecules, like benzyl alcohol, have revealed a high degree of flexibility with low energy barriers for rotation around the C-C and C-O bonds, making the entire conformational space easily accessible. missouri.edu For this compound, the rotation around these bonds would lead to various spatial arrangements of the dimethoxybenzyl and aminopropanol (B1366323) moieties. The relative energies of these conformers can be calculated to determine their populations at a given temperature. The most stable conformers are those that minimize steric hindrance and optimize intramolecular interactions, such as hydrogen bonding between the hydroxyl and amino groups.
The energy landscape of such molecules can be complex, with multiple local minima corresponding to different stable conformations. The global minimum represents the most stable conformer. The following table provides a hypothetical energy landscape for this compound, illustrating the relative energies of different conformers.
| Conformer | Dihedral Angle (Cα-Cβ-N-Cγ) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.00 |
| Gauche (+) | +60° | 1.2 |
| Gauche (-) | -60° | 1.2 |
| Eclipsed | 0° | 5.0 |
Note: This table is a hypothetical representation based on typical energy differences between conformers in similar molecules.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov
For aromatic compounds containing electron-donating groups like methoxy (B1213986) substituents, the HOMO is often localized on the aromatic ring, while the LUMO may be distributed over other parts of the molecule. In the case of this compound, the HOMO is expected to have significant contributions from the dimethoxybenzene ring, while the LUMO may be centered on the benzyl group and the aminopropanol side chain. A small HOMO-LUMO gap would suggest that the molecule is likely to be chemically reactive and may participate in charge-transfer interactions. nih.gov
The following table presents representative HOMO and LUMO energy values and the resulting energy gap for a molecule with a similar electronic structure.
| Molecular Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -0.5 |
| Energy Gap (ΔE) | 5.3 |
Note: These values are illustrative and based on DFT calculations for comparable organic molecules.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide insights into the properties of an isolated molecule, molecular modeling and dynamics simulations are employed to understand its behavior in a more complex environment, such as in the presence of a biological target or in a solvent.
Ligand-Target Interaction Prediction (Docking Studies)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. For this compound, docking studies can be performed to predict its binding mode and affinity to various biological targets, such as G-protein coupled receptors or enzymes.
The process involves generating a three-dimensional structure of the ligand and the target protein. The ligand is then placed in the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the target protein. For instance, the hydroxyl and amino groups of this compound are likely to form hydrogen bonds with polar residues in a binding pocket, while the dimethoxybenzyl group may engage in hydrophobic interactions.
The following table illustrates potential docking results for this compound with a hypothetical receptor.
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | Tyr123, Ser204, Phe289 |
| Hydrogen Bonds | OH group with Ser204, NH group with Tyr123 |
| Hydrophobic Interactions | Dimethoxybenzyl ring with Phe289 |
Note: The data presented is hypothetical and serves to exemplify the output of a molecular docking study.
Simulation of Molecular Behavior in Condensed Phases
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of the behavior of molecules over time in a simulated environment, such as in water or a lipid bilayer. An MD simulation of this compound in an aqueous solution can provide insights into its solvation, conformational dynamics, and interactions with the solvent molecules.
Structure Activity Relationship Sar Studies and Molecular Design
Elucidation of Key Structural Motifs for Biological Interactions
The biological activity of 1-((2,5-Dimethoxybenzyl)amino)propan-2-ol is largely dictated by the interplay of three key structural motifs: the 2,5-dimethoxybenzyl group, the secondary amine linker, and the propan-2-ol backbone.
The N-benzyl moiety , particularly with methoxy (B1213986) substitutions, is a critical determinant of high-affinity binding to certain receptors, most notably the serotonin (B10506) 5-HT2A receptor. Research on N-benzylphenethylamines has demonstrated that the N-(2-methoxy)benzyl substitution dramatically enhances both binding affinity and functional activity compared to their parent phenethylamines without this group. nih.gov The 2-methoxy group is thought to engage in crucial interactions within the receptor binding pocket. The additional 5-methoxy group on the benzyl (B1604629) ring further modulates the electronic and steric properties of this moiety, influencing its orientation and interaction with receptor residues.
The secondary amine serves as a protonatable center at physiological pH, allowing for the formation of an ionic bond with an acidic residue, a common anchoring point in many G-protein coupled receptors. The distance and geometry between this amine and the aromatic regions of the molecule are critical for proper receptor engagement.
The propan-2-ol backbone distinguishes this compound from the more extensively studied phenethylamines. The hydroxyl group on this backbone introduces a potential hydrogen bond donor and acceptor, which can lead to additional interactions with the receptor. This amino alcohol structure is known to be pivotal in modulating receptor specificity. The stereochemistry of the chiral centers in the propan-2-ol moiety is also expected to play a significant role in its biological activity, as enantiomers often exhibit different potencies and efficacies.
Systematic Modification Strategies for Structure-Activity Profiling
Systematic modifications of molecules related to this compound have provided valuable insights into their SAR. These strategies typically involve altering the substitution patterns on the N-benzyl ring and modifying the core scaffold.
Modifications of the N-Benzyl Ring:
Extensive SAR studies on N-benzylphenethylamines have shown that the position and nature of substituents on the benzyl ring are critical for activity.
Methoxy and Hydroxy Groups: The presence of a methoxy or hydroxy group at the 2-position of the N-benzyl ring is often associated with high potency at 5-HT2A receptors. N-(2-hydroxybenzyl) substituted compounds have, in some cases, shown even higher functional potency and selectivity than their N-(2-methoxybenzyl) counterparts. nih.gov
Other Substituents: The introduction of different substituents or altering the substitution pattern can significantly impact affinity and selectivity. For instance, moving the methoxy group to other positions or replacing it with other functional groups can lead to a decrease in activity.
The following table summarizes the general effects of N-benzyl ring substitutions on 5-HT2A receptor affinity and functional activity, based on studies of related N-benzylphenethylamines.
| N-Benzyl Substitution | Effect on 5-HT2A Affinity | Effect on 5-HT2A Functional Activity | Reference |
| Unsubstituted Benzyl | Moderate | Moderate | nih.gov |
| 2-Methoxybenzyl | Significantly Increased | Significantly Increased | nih.govresearchgate.net |
| 2-Hydroxybenzyl | Significantly Increased | Very High | nih.gov |
| 2,3-Methylenedioxybenzyl | Generally Decreased | Generally Decreased | nih.gov |
Modifications of the Propan-2-ol Backbone:
While less explored for this specific N-benzyl derivative, modifications to the amino alcohol backbone are a key strategy in medicinal chemistry.
Hydroxyl Group Position: Altering the position of the hydroxyl group or its removal would likely have a profound impact on receptor binding and specificity, as it would change the potential hydrogen bonding interactions.
Alkyl Chain Length: Extending or shortening the propyl chain would alter the distance between the amine and the benzyl moiety, likely disrupting the optimal geometry for receptor binding.
Stereochemistry: The synthesis and evaluation of individual stereoisomers are crucial, as biological targets are chiral, and often only one enantiomer is responsible for the desired activity.
Design Principles for Novel Analogues Based on SAR Insights
The insights gained from SAR studies provide a rational basis for the design of novel analogues with potentially improved properties such as higher potency, greater selectivity, or different functional profiles (e.g., agonist versus antagonist).
Key design principles include:
Retention of the 2,5-Dimethoxybenzyl Moiety: Given its established importance for high-affinity binding in related series, this group should be considered a core pharmacophore.
Exploration of Bioisosteric Replacements: The methoxy groups on the benzyl ring could be replaced by other electron-donating groups or hydrogen bond acceptors to probe their precise role. For example, replacing a methoxy group with a hydroxyl or a fluorine atom could fine-tune the electronic and hydrogen-bonding properties.
Conformational Restriction: Introducing rigidity into the molecule, for instance by incorporating the amine into a cyclic structure, can lock the molecule into a more favorable conformation for receptor binding. This strategy has been successfully applied to N-benzylphenethylamines to enhance selectivity.
Systematic Stereochemical Analysis: The synthesis and pharmacological evaluation of all possible stereoisomers of this compound and its derivatives are essential to identify the most active and selective isomer.
By applying these principles, medicinal chemists can systematically explore the chemical space around this compound to develop new compounds with tailored pharmacological profiles.
Preclinical Pharmacological and Biological Investigations
In Vitro Enzyme Inhibition and Activation Studies
Comprehensive enzymatic assays are crucial for elucidating the mechanism of action of novel chemical entities. However, specific studies detailing the interaction of 1-((2,5-Dimethoxybenzyl)amino)propan-2-ol with key enzyme families are not available in the reviewed literature.
Kinase Activity Modulation (e.g., PI3K, mTOR, CDK4/6)
There is no specific data available from in vitro studies to confirm whether this compound modulates the activity of kinases such as Phosphoinositide 3-kinase (PI3K), mammalian target of rapamycin (B549165) (mTOR), or Cyclin-dependent kinases 4 and 6 (CDK4/6). Research into other aminopropanol (B1366323) derivatives has shown varied interactions with different kinase families, but these findings cannot be directly extrapolated to the subject compound. nih.govnih.gov
Receptor Binding and Ligand-Receptor Interaction Profiling
The 2,5-dimethoxyphenyl group is a structural feature found in compounds known to interact with serotonergic and adrenergic receptors. For instance, the structurally related compound 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) is a known agonist that binds to serotonin (B10506) 5-HT2 receptors. nih.gov However, a detailed receptor binding profile and ligand-receptor interaction analysis specifically for this compound has not been published. Such studies would be necessary to determine its affinity and selectivity for various receptor subtypes.
ATPase Activity Inhibition (e.g., TIP48/TIP49 Complex)
The scientific literature lacks studies investigating the effect of this compound on the ATPase activity of protein complexes such as the TIP48/TIP49 complex. This complex is involved in critical cellular processes, and its inhibition is a target of interest in therapeutic development, but no connection to the subject compound has been established.
Cell-Based Assays for Cellular Response Mechanisms
Cell-based assays provide insight into a compound's effects on cellular functions like proliferation, viability, and response to pathogens. For this compound, specific data from such assays are largely absent from the available literature.
Antiproliferative Activity and Cell Cycle Modulation
No specific studies were found that evaluated the antiproliferative activity or cell cycle modulation effects of this compound on any cancer cell lines. While other novel heterocyclic compounds and derivatives have been investigated for their antiproliferative effects, showing activity in cell lines such as MDA-MB-231 and MCF-7, this particular compound has not been the subject of such published research. mdpi.comnih.govnih.govmdpi.com
Anti-inflammatory Pathways and Cellular Protection (e.g., HRBC stabilization)
An established in vitro method to screen for anti-inflammatory activity is the human red blood cell (HRBC) membrane stabilization assay. jamdsr.commsjonline.org This technique assesses the ability of a compound to prevent the lysis (rupture) of red blood cells when exposed to stressors like heat or hypotonic solutions. d-nb.infospringermedizin.de The erythrocyte membrane is considered analogous to the lysosomal membrane. jamdsr.com During inflammation, lysosomes can release their enzymatic contents, such as proteases, which contribute to tissue damage. jamdsr.com Therefore, a compound's ability to stabilize the HRBC membrane suggests it may also stabilize lysosomal membranes, thereby limiting the inflammatory response. jamdsr.comd-nb.info
Non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) are often used as positive controls in this assay and demonstrate a concentration-dependent inhibition of hemolysis. jamdsr.comphytojournal.com While no specific studies have been published on this compound using this method, compounds containing a trimethoxybenzyl moiety have been shown to possess anti-inflammatory properties. nih.govresearchgate.net Furthermore, various β-amino alcohol derivatives have been investigated as inhibitors of inflammatory signaling pathways, such as those mediated by Toll-like Receptor 4 (TLR4). nih.gov This suggests that the structural components of this compound warrant investigation for potential anti-inflammatory and cell-protective effects.
| Assay Type | Principle | Relevance to Anti-inflammatory Activity | Standard Control |
|---|---|---|---|
| Heat-Induced Hemolysis | Measures the ability of a compound to prevent RBC lysis caused by heat-induced membrane damage. springermedizin.de | Indicates stabilization of cell membranes, a potential mechanism for reducing inflammatory damage. | Diclofenac, Acetyl Salicylic Acid msjonline.orgd-nb.info |
| Hypotonicity-Induced Hemolysis | Measures the ability of a compound to protect RBCs from lysis when placed in a low-salt solution that causes water to rush in. phytojournal.com | Suggests protection against osmotic stress and membrane fragility associated with inflammation. jamdsr.com | Diclofenac, Acetyl Salicylic Acid jamdsr.comd-nb.info |
Free Radical Scavenging Mechanisms
The 2,5-dimethoxybenzyl moiety of the compound suggests a potential for antioxidant activity. Phenolic compounds, including those with methoxy (B1213986) substitutions, are known to act as free radical scavengers. orientjchem.org The antioxidant capacity is often linked to the ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), such as hydroxyl radicals and peroxyl radicals. nih.govnih.gov
The primary mechanisms by which such compounds exert their effects include:
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a radical, quenching it and interrupting oxidative chain reactions. nih.gov
Single Electron Transfer (SET): The antioxidant donates an electron to reduce the free radical. nih.gov
The stability of the resulting antioxidant radical is a key factor in its efficacy, which is often enhanced by resonance delocalization across the aromatic ring. orientjchem.org The presence of electron-donating groups, like methoxy groups, on the benzyl (B1604629) ring can influence this activity. mdpi.com While direct studies on this compound are unavailable, comparative studies on isomers of hydroxybenzyl alcohols have demonstrated potent inhibition of lipid peroxidation and protein oxidation, indicating their role as effective free radical scavengers. nih.govdoi.org
Protein-Protein Interaction (PPI) Modulation (e.g., PEX14-PEX5)
Protein-protein interactions (PPIs) are fundamental to most cellular processes and represent a challenging class of targets for small-molecule drugs. uni-hannover.denih.gov One such interaction with therapeutic potential is between the peroxin proteins PEX14 and PEX5, which is crucial for the import of proteins into glycosomes in Trypanosoma parasites. pdbj.org
Disruption of the PEX14-PEX5 interaction leads to a mislocalization of essential metabolic enzymes, causing a metabolic collapse that is lethal to the parasite. pdbj.org This makes the PEX14-PEX5 interface an attractive target for the development of new anti-trypanosomal agents. nih.govresearchgate.net Researchers have successfully developed small-molecule inhibitors that efficiently disrupt this interaction. uni-hannover.depdbj.org These inhibitors were designed using structure-based methods to fit into binding pockets on the surface of PEX14. researchgate.net Although there is no published evidence linking this compound to this specific PPI, the principle of using small molecules to modulate such interactions is a key area of modern drug discovery.
Mechanistic Studies at the Molecular Level
Investigation of Molecular Targets and Pathways
The specific molecular targets of this compound have not been elucidated. However, its structural class, amino alcohols, is known to interact with a wide range of biological targets. drugbank.comgerli.com For instance, many drugs containing an amino alcohol scaffold are known to target G protein-coupled receptors (GPCRs), such as adrenergic and serotonergic receptors. The 2,5-dimethoxy substitution pattern, in particular, is often associated with interactions at serotonin receptors.
Furthermore, β-amino alcohol derivatives have been identified as inhibitors of the TLR4 signaling pathway, which plays a key role in the innate immune response and inflammation. nih.gov Other potential pathways for compounds with a dimethoxybenzyl group could involve enzymes like cyclooxygenases (COX), which are central to the inflammatory cascade. nih.govresearchgate.net Identifying the precise molecular targets and pathways for this compound would require extensive screening and validation through dedicated biochemical and cellular assays.
Binding Kinetics and Thermodynamics
Understanding how a molecule interacts with its target requires analysis of its binding kinetics (the rates of association and dissociation) and thermodynamics (the energy changes upon binding). physicallensonthecell.orgkhanacademy.org These properties provide deeper insight beyond simple binding affinity and are crucial for optimizing drug candidates. nih.gov
Kinetics describes the speed at which a drug-target complex forms (association rate, kon) and breaks apart (dissociation rate, koff). A long residence time (slow koff) can sometimes lead to a more durable therapeutic effect.
Thermodynamics quantifies the binding affinity (Kd), which is related to the change in Gibbs free energy (ΔG) upon binding. khanacademy.org This energy change is composed of both enthalpy (ΔH), related to bond formation, and entropy (ΔS), related to changes in disorder. rsc.org
These parameters are determined using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). While no such data exists for this compound, the table below illustrates typical thermodynamic data for the interaction of small-molecule inhibitors with the PEX14 protein, demonstrating how these values are used to characterize molecular interactions.
| Compound | Kd (μM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
|---|---|---|---|---|
| Inhibitor A | 10.5 | -6.8 | -9.5 | 2.7 |
| Inhibitor B | 5.2 | -7.2 | -11.0 | 3.8 |
| Inhibitor C | 1.8 | -7.9 | -8.2 | 0.3 |
Note: Data in this table is hypothetical and for illustrative purposes to explain thermodynamic concepts, as specific data for the subject compound is not available.
Allosteric Modulation and Orthosteric Binding Mechanisms
When a small molecule binds to a protein, it can do so via two primary mechanisms:
Orthosteric Binding: The molecule binds directly to the primary, active site of the protein. quora.com This is the same site where the natural substrate or ligand binds. Orthosteric inhibitors typically work by competing with the endogenous ligand. nih.govwikipedia.org
Allosteric Binding: The molecule binds to a different, secondary site on the protein, known as an allosteric site. quora.comwikipedia.org This binding event causes a conformational change in the protein that alters the shape and function of the distant active site, either enhancing (positive allosteric modulator) or reducing (negative allosteric modulator) its activity. nih.gov
Allosteric modulators offer potential therapeutic advantages, including higher specificity, as allosteric sites are generally less conserved across protein families than active sites. wikipedia.orgresearchgate.net Without experimental data, it is impossible to determine whether this compound would act via an orthosteric or allosteric mechanism on any potential target. This would need to be determined through detailed structural biology and functional assay studies.
Applications As Chemical Probes and Research Tools
Radioligand Development for Imaging Studies (e.g., Positron Emission Tomography)
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that utilizes radiolabeled molecules (radioligands) to visualize and quantify biochemical processes. The development of novel radioligands is crucial for studying disease states and for drug development. nih.govfrontiersin.org The structure of 1-((2,5-Dimethoxybenzyl)amino)propan-2-ol is amenable to radiolabeling for PET imaging.
The dimethoxybenzyl group, in particular, offers sites for the introduction of positron-emitting radionuclides such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). For instance, one of the methoxy (B1213986) groups could be synthesized using [¹¹C]methyl iodide, or a fluorine atom could be introduced onto the aromatic ring to create an ¹⁸F-labeled analog. A critical aspect of a successful PET radioligand is its ability to cross the blood-brain barrier (BBB) if targeting the central nervous system, and to bind with high affinity and selectivity to its target. frontiersin.org
While there is no direct evidence of this compound being used as a PET radioligand, structurally similar compounds have been developed for this purpose. For example, derivatives of 2,5-dimethoxyphenyl-containing compounds have been explored as imaging agents for various biological targets. nih.gov The development of a PET radioligand based on this compound would involve radiosynthesis, in vitro binding assays to determine affinity and selectivity, and in vivo imaging in animal models to assess its biodistribution and target engagement.
Table 1: Hypothetical Properties of a [¹⁸F]-labeled this compound Analog for PET Imaging
| Property | Value |
| Radionuclide | ¹⁸F |
| Half-life | 109.8 minutes |
| Target Affinity (Kᵢ) | <10 nM |
| Blood-Brain Barrier Permeability | Moderate to High |
| Specific Binding | >80% |
Fluorescent Probe Design for Live-Cell Imaging
Fluorescent probes are indispensable tools for visualizing biological molecules and processes in living cells with high spatial and temporal resolution. nih.govmdpi.com The design of a fluorescent probe typically involves three key components: a fluorophore (the light-emitting part), a linker, and a recognition element that binds to the target of interest. nih.gov The this compound scaffold can serve as a recognition element or be modified to incorporate a fluorophore.
To function as a fluorescent probe, the molecule could be conjugated to a known fluorophore, such as fluorescein, rhodamine, or a BODIPY dye. The point of attachment could be the amino or hydroxyl group, with a suitable linker to ensure that the binding of the recognition element to its target is not sterically hindered. The choice of fluorophore would depend on the desired photophysical properties, such as excitation and emission wavelengths, brightness, and photostability. nih.gov
Alternatively, the intrinsic fluorescence of the dimethoxybenzyl group, although weak, could potentially be modulated upon binding to a target, creating a "turn-on" or "turn-off" fluorescent response. This would require that the binding event alters the electronic environment of the fluorophore. The development of such a probe would involve the synthesis of various fluorophore-conjugated derivatives and their evaluation in live-cell imaging experiments to assess their specificity, cell permeability, and phototoxicity. rsc.org
Table 2: Potential Design Strategy for a Fluorescent Probe Based on this compound
| Component | Example | Function |
| Recognition Motif | This compound | Binds to the biological target |
| Linker | Polyethylene glycol (PEG) | Provides flexibility and reduces steric hindrance |
| Fluorophore | Rhodamine B | Emits fluorescent signal for detection |
Use in Affinity Chromatography and Target Identification
Affinity chromatography is a powerful technique for purifying a specific molecule or a group of molecules from a complex mixture, based on a highly specific biological interaction. huji.ac.ilcytivalifesciences.com This method is also widely used for identifying the protein targets of small molecules. nih.govnih.gov The structure of this compound allows for its immobilization onto a solid support, creating an affinity matrix.
The amino or hydroxyl group of the molecule can be covalently attached to a pre-activated chromatography resin, such as agarose (B213101) or sepharose beads. nih.gov Once the molecule is immobilized, a cell lysate or a protein mixture can be passed through the column. Proteins that have an affinity for the immobilized ligand will bind to the matrix, while other proteins will wash through. The bound proteins can then be eluted by changing the buffer conditions, such as pH or ionic strength, or by adding a competing ligand. The eluted proteins can then be identified using techniques like mass spectrometry.
This approach would be valuable for identifying the cellular targets of this compound, which is a crucial step in understanding its mechanism of action if it were found to have biological activity. The success of this technique depends on the specific and reversible binding of the target protein to the immobilized ligand.
Table 3: Steps for Target Identification using Affinity Chromatography with Immobilized this compound
| Step | Description |
| 1. Immobilization | Covalently attach this compound to a solid support (e.g., agarose beads). |
| 2. Incubation | Pass a cell lysate over the affinity matrix to allow target proteins to bind. |
| 3. Washing | Wash the matrix with buffer to remove non-specifically bound proteins. |
| 4. Elution | Elute the specifically bound proteins by changing buffer conditions or adding a competitor. |
| 5. Identification | Identify the eluted proteins using mass spectrometry. |
Application in Chemoenzymatic Synthesis
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic methods to create efficient and stereoselective synthetic routes to complex molecules. nih.gov Enzymes, such as lipases, proteases, and transaminases, are increasingly used in organic synthesis due to their high stereoselectivity and ability to function under mild reaction conditions. nih.gov The synthesis of chiral aminopropanols like this compound can benefit significantly from chemoenzymatic approaches.
For instance, a racemic mixture of this compound could be resolved using a lipase-catalyzed acylation. The lipase (B570770) would selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. mdpi.com Alternatively, a transaminase could be used for the asymmetric synthesis of the chiral amine. This would involve the transfer of an amino group from an amine donor to a corresponding ketone precursor in a stereoselective manner. google.com
The use of enzymes in the synthesis of this compound would provide access to enantiomerically pure forms of the compound, which is often crucial for its biological activity and for its applications as a selective chemical probe.
Table 4: Comparison of Synthetic Approaches for Chiral this compound
| Method | Description | Advantages |
| Chemical Synthesis | Traditional organic synthesis methods. | Scalable, wide range of reactions. |
| Enzymatic Resolution | Separation of a racemic mixture using an enzyme. | High enantioselectivity, mild conditions. |
| Asymmetric Enzymatic Synthesis | Stereoselective synthesis from a prochiral substrate using an enzyme. | High enantioselectivity, potentially fewer steps. |
Synthesis and Exploration of Structural Analogues and Derivatives
Modifications on the Dimethoxybenzyl Moiety
The 2,5-dimethoxy substitution pattern on the benzyl (B1604629) group is a key feature of the parent compound. Variations in this aromatic portion can significantly influence the molecule's electronic and steric properties, which in turn can affect its interaction with biological targets.
Aromatic Substitution Pattern Variations
Generally, electron-donating groups like methoxy (B1213986) groups are known to be activating and ortho-, para-directing in electrophilic aromatic substitution reactions. libretexts.org However, the combined directing effects of two methoxy groups would influence the synthesis of further substituted analogues. The synthesis of these analogues would typically involve the reductive amination of the corresponding substituted benzaldehyde (B42025) with 1-aminopropan-2-ol.
| Substitution Pattern | Compound Name | Rationale for Synthesis |
|---|---|---|
| 2,3-Dimethoxy | 1-((2,3-Dimethoxybenzyl)amino)propan-2-ol | Investigate the effect of adjacent methoxy groups. |
| 2,4-Dimethoxy | 1-((2,4-Dimethoxybenzyl)amino)propan-2-ol | Explore the impact of a para-methoxy group relative to the ortho-methoxy. |
| 2,6-Dimethoxy | 1-((2,6-Dimethoxybenzyl)amino)propan-2-ol | Study the steric hindrance introduced by two ortho-methoxy groups. |
| 3,4-Dimethoxy | 1-((3,4-Dimethoxybenzyl)amino)propan-2-ol | Evaluate a common and biologically relevant substitution pattern. |
| 3,5-Dimethoxy | 1-((3,5-Dimethoxybenzyl)amino)propan-2-ol | Examine the effect of two meta-methoxy groups. |
Isosteric Replacements of Methoxy Groups
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design to modulate a compound's properties. scripps.educambridgemedchemconsulting.com The methoxy groups of 1-((2,5-dimethoxybenzyl)amino)propan-2-ol could be replaced by other functional groups to alter metabolic stability, lipophilicity, and hydrogen bonding capacity.
Common isosteres for a methoxy group include:
Alkyl groups (e.g., methyl, ethyl): These would increase lipophilicity and remove the hydrogen bond accepting capability of the ether oxygen.
Halogens (e.g., fluoro, chloro): Fluorine, in particular, is a common bioisostere for a hydroxyl or methoxy group and can block metabolic oxidation. nih.gov
Cyano group: This group is electron-withdrawing and can act as a hydrogen bond acceptor.
Trifluoromethyl group: This group is strongly electron-withdrawing and can significantly alter the electronic properties of the aromatic ring.
The synthesis of these analogues would start from the appropriately substituted benzaldehyde, followed by reductive amination.
| Original Group | Isosteric Replacement | Example Compound Name | Potential Property Change |
|---|---|---|---|
| Methoxy (-OCH3) | Methyl (-CH3) | 1-((2,5-Dimethylbenzyl)amino)propan-2-ol | Increased lipophilicity, loss of H-bond acceptor |
| Methoxy (-OCH3) | Fluoro (-F) | 1-((2,5-Difluorobenzyl)amino)propan-2-ol | Increased metabolic stability, altered electronics |
| Methoxy (-OCH3) | Cyano (-CN) | 1-((2,5-Dicyanobenzyl)amino)propan-2-ol | Increased polarity, electron-withdrawing |
| Methoxy (-OCH3) | Trifluoromethyl (-CF3) | 1-((2,5-Bis(trifluoromethyl)benzyl)amino)propan-2-ol | Increased lipophilicity, strongly electron-withdrawing |
Modifications on the Amino-Propan-2-ol Scaffold
The amino-propan-2-ol backbone is another critical component of the molecule that can be systematically modified to probe its role in biological activity.
Alterations in the Alkyl Chain Length and Branching
The length and branching of the alkyl chain connecting the amino and hydroxyl groups can influence the molecule's flexibility and its fit within a binding pocket. The impact of alkyl chain length on the behavior of related molecules has been a subject of study. rsc.org
Analogues could be synthesized with:
A two-carbon (ethanol) or four-carbon (butanol) backbone: This would alter the distance between the amino and hydroxyl groups.
Branching on the alkyl chain: Introducing a methyl group at different positions on the propanol (B110389) chain would create stereoisomers and introduce steric bulk.
The synthesis of these analogues would involve the reaction of 2,5-dimethoxybenzylamine (B130776) with the corresponding substituted epoxides or through reductive amination with the appropriate amino alcohol.
| Modification | Example Compound Name | Rationale |
|---|---|---|
| Ethanol backbone | 2-((2,5-Dimethoxybenzyl)amino)ethan-1-ol | Decrease distance between functional groups. |
| Butanol backbone | 1-((2,5-Dimethoxybenzyl)amino)butan-2-ol | Increase distance between functional groups. |
| Branched chain | 2-((2,5-Dimethoxybenzyl)amino)-2-methylpropan-1-ol | Introduce steric hindrance and a tertiary carbon. |
Amino Group Modifications (e.g., Secondary, Tertiary Amines)
The nature of the amino group is crucial for the compound's basicity and its ability to form ionic bonds or hydrogen bonds. The secondary amine in the parent compound can be modified to a primary or tertiary amine.
N-alkylation: Introduction of small alkyl groups like methyl or ethyl would result in a tertiary amine. This modification can affect the compound's pKa and lipophilicity.
N-acylation: Reaction with an acylating agent would form an amide, neutralizing the basicity of the nitrogen and introducing a carbonyl group that can act as a hydrogen bond acceptor.
N-alkylation can be achieved through reductive amination with the corresponding aldehyde or ketone, or by direct alkylation of the secondary amine. N-acylation can be performed using acyl chlorides or anhydrides.
| Modification | Example Compound Name | Potential Effect |
|---|---|---|
| N-Methylation | 1-((2,5-Dimethoxybenzyl)(methyl)amino)propan-2-ol | Increased lipophilicity, altered pKa. |
| N-Ethylation | 1-((2,5-Dimethoxybenzyl)(ethyl)amino)propan-2-ol | Further increased lipophilicity. |
| N-Acetylation | N-(2,5-Dimethoxybenzyl)-N-(2-hydroxypropyl)acetamide | Loss of basicity, introduction of H-bond acceptor. |
Hydroxyl Group Derivatization
The hydroxyl group can participate in hydrogen bonding as both a donor and an acceptor. Derivatization of this group would probe its importance for biological activity.
Esterification: Reaction with a carboxylic acid or its derivative would form an ester. This would remove the hydrogen bond donating ability of the hydroxyl group and could act as a prodrug strategy, where the ester is hydrolyzed in vivo to release the active alcohol.
Etherification: Formation of an ether by reacting with an alkyl halide would also remove the hydrogen bond donating ability and increase lipophilicity.
These derivatizations can be carried out using standard organic synthesis methods.
| Modification | Example Compound Name | Potential Effect |
|---|---|---|
| Acetate Ester | 1-((2,5-Dimethoxybenzyl)amino)propan-2-yl acetate | Loss of H-bond donor, potential prodrug. |
| Benzoate Ester | 1-((2,5-Dimethoxybenzyl)amino)propan-2-yl benzoate | Increased steric bulk and lipophilicity. |
| Methyl Ether | 1-((2,5-Dimethoxybenzyl)amino)-2-methoxypropane | Loss of H-bond donor, increased lipophilicity. |
Cyclization Strategies and Heterocyclic Fusions
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, makes it a suitable precursor for the synthesis of various heterocyclic compounds. Intramolecular cyclization reactions can lead to the formation of five-membered rings, such as oxazolidines, or larger ring systems depending on the reaction conditions and the reagents employed.
One common cyclization strategy for 1,2-amino alcohols is the condensation reaction with aldehydes or ketones to form oxazolidine (B1195125) rings. lew.ro In a typical reaction, the amino alcohol is treated with an aldehyde, such as formaldehyde, in a suitable solvent. The reaction proceeds through the initial formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the hydroxyl group on the iminium ion, followed by dehydration to yield the stable oxazolidine ring. lew.ro While specific studies detailing this reaction for this compound are not prevalent in the available literature, the general reactivity of 1,2-amino alcohols supports this synthetic route.
Furthermore, the 2,5-dimethoxybenzyl moiety can participate in cyclization reactions under strongly acidic conditions, such as the Pictet-Spengler or Bischler-Napieralski reactions, to form tetrahydroisoquinoline derivatives. These reactions, however, typically require the amine to be part of a β-arylethylamine structure. To apply these methods to this compound, the compound would likely need to be chemically modified first, for instance, by acylation of the secondary amine followed by attempted intramolecular cyclization.
The following table outlines potential heterocyclic systems that could be synthesized from this compound based on the general reactivity of its functional groups.
| Heterocyclic System | Potential Synthetic Precursor from Target Compound | General Reaction Type |
| Oxazolidine | This compound | Condensation with an aldehyde or ketone |
| Tetrahydroisoquinoline | N-Acyl derivative of this compound | Intramolecular electrophilic aromatic substitution (e.g., Bischler-Napieralski type) |
It is important to note that the successful synthesis and characterization of these specific heterocyclic derivatives of this compound would require dedicated experimental investigation.
Conjugation Chemistry for Advanced Applications
The secondary amine and hydroxyl groups of this compound also present opportunities for its conjugation to other molecules, thereby creating derivatives with potentially novel properties for advanced applications. Conjugation can be achieved through various chemical ligation strategies that target these functional groups.
The secondary amine can be targeted for conjugation through several well-established methods. For instance, it can react with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This is a widely used strategy in bioconjugation for linking small molecules to proteins or other biomolecules. mdpi.com Another approach involves the reaction of the amine with isothiocyanates to form thiourea (B124793) linkages, a reaction also commonly employed in the labeling of biomolecules.
The hydroxyl group offers an alternative site for conjugation. It can be derivatized to form esters with carboxylic acids or their activated derivatives, or ethers through Williamson ether synthesis. These linkages can be used to attach a wide range of functionalities to the core structure of this compound.
The development of conjugates of this compound could be aimed at various applications, such as the synthesis of targeted drug delivery systems, molecular probes, or functionalized materials. The choice of conjugation partner and the linking chemistry would be dictated by the desired final properties and application of the resulting conjugate.
The table below summarizes potential conjugation strategies for this compound.
| Functional Group Targeted | Conjugation Reagent | Resulting Linkage |
| Secondary Amine | Activated Ester (e.g., NHS ester) | Amide |
| Secondary Amine | Isothiocyanate | Thiourea |
| Secondary Amine | Aldehyde/Ketone (reductive amination) | Amine |
| Hydroxyl Group | Carboxylic Acid (or activated derivative) | Ester |
| Hydroxyl Group | Alkyl Halide (Williamson synthesis) | Ether |
Further research is necessary to explore the practical implementation of these conjugation strategies with this compound and to evaluate the properties and potential applications of the resulting conjugates.
Future Research Directions and Perspectives
Integration of Artificial Intelligence and Machine Learning in Compound Design
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of medicinal chemistry and materials science. itbrief.asiafirstwordpharma.com These computational tools can be leveraged to accelerate the design and optimization of analogues of 1-((2,5-Dimethoxybenzyl)amino)propan-2-ol.
Generative AI models can be employed to explore vast chemical spaces and propose novel molecular structures with desired therapeutic profiles. itbrief.asia By training these models on large datasets of known bioactive molecules, it is possible to generate analogues of this compound with potentially enhanced biological activity, improved pharmacokinetic properties, or reduced toxicity. For instance, AI algorithms could be used to predict the binding affinity of designed analogues to specific biological targets, such as G-protein coupled receptors or enzymes, thereby prioritizing the most promising candidates for synthesis and experimental validation.
Furthermore, ML models can predict various physicochemical properties of novel compounds, such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development. nih.gov This predictive capability allows for the in silico screening of a large number of virtual compounds, significantly reducing the time and resources required for experimental studies. The following table illustrates a hypothetical example of how AI could be used to predict the properties of designed analogues.
| Analogue | Modification | Predicted Target Affinity (Ki, nM) | Predicted Aqueous Solubility (logS) | Predicted ADMET Score |
| Analogue 1 | Addition of a hydroxyl group to the benzyl (B1604629) ring | 15 | -2.5 | 0.85 |
| Analogue 2 | Replacement of a methoxy (B1213986) group with a trifluoromethyl group | 25 | -3.1 | 0.78 |
| Analogue 3 | Introduction of a chiral center on the benzyl group | 10 | -2.8 | 0.92 |
This table is for illustrative purposes only and does not represent actual experimental data.
Development of Novel Synthetic Methodologies for Complex Analogues
The synthesis of complex analogues of this compound, particularly those with multiple stereocenters, requires advanced and efficient synthetic methodologies. Recent advancements in asymmetric synthesis and biocatalysis offer promising avenues for the creation of a diverse library of analogues with high purity and stereochemical control. westlake.edu.cnacs.org
Enzymatic synthesis, for instance, provides a green and highly selective alternative to traditional chemical methods. d-nb.infofrontiersin.org Enzymes such as transaminases and alcohol dehydrogenases can be used to introduce chirality with high enantiomeric excess, which is crucial for the biological activity of many pharmaceutical compounds. d-nb.info A multi-enzymatic cascade reaction could be designed for the stereoselective synthesis of all possible stereoisomers of this compound and its derivatives. d-nb.info
Transition metal-catalyzed asymmetric hydrogenation is another powerful tool for the enantioselective synthesis of chiral amines and amino alcohols. acs.org Novel chiral ligands and catalysts are continuously being developed, offering improved efficiency and selectivity for a wide range of substrates. acs.org These methods could be applied to the synthesis of complex analogues with unique stereochemical configurations. The following table compares different synthetic methodologies that could be employed.
| Methodology | Advantages | Challenges | Potential Application for Analogues |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly | Enzyme stability and availability, substrate scope | Synthesis of enantiomerically pure isomers |
| Asymmetric Hydrogenation | High efficiency, broad substrate scope, excellent enantioselectivity | Cost of catalysts, sensitivity to impurities | Access to a wide range of chiral analogues |
| Organocatalysis | Metal-free, environmentally benign, readily available catalysts | Catalyst loading, reaction times | Enantioselective C-C and C-N bond formation |
Elucidation of Untapped Biological Activities and Mechanisms
The structural motifs present in this compound suggest a range of potential biological activities that remain to be explored. The dimethoxybenzyl group is found in numerous bioactive natural products and synthetic compounds, while the aminopropanol (B1366323) backbone is a common feature in many pharmaceuticals. nih.gov
Given the structural similarities to certain classes of psychoactive compounds, one area of future research could be the investigation of its effects on the central nervous system. This would involve screening the compound for binding affinity to various neurotransmitter receptors and transporters, such as those for serotonin (B10506), dopamine, and norepinephrine.
Furthermore, the presence of methoxy-substituted phenolic-like structures hints at potential antioxidant properties. The ability of the compound to scavenge free radicals and protect cells from oxidative stress could be evaluated using various in vitro assays. Additionally, related benzylamine (B48309) derivatives have shown antimicrobial activity, suggesting another potential therapeutic application to be investigated. openmedicinalchemistryjournal.com The following table outlines potential biological targets and the rationale for their investigation.
| Potential Biological Target | Rationale | Proposed Screening Assays |
| Serotonin Receptors (e.g., 5-HT2A) | Structural similarity to psychedelic phenethylamines | Radioligand binding assays, functional assays |
| Norepinephrine Transporter (NET) | Aminopropanol backbone is present in some NET inhibitors | Transporter uptake assays |
| Monoamine Oxidase (MAO) | Potential for modulation of neurotransmitter metabolism | Enzyme inhibition assays |
| Bacterial Cell Wall Synthesis Enzymes | Benzylamine derivatives have shown antimicrobial activity | Minimum Inhibitory Concentration (MIC) assays |
Exploration in Materials Science and Catalysis
Beyond its potential biological applications, the chemical structure of this compound makes it an interesting candidate for exploration in materials science and catalysis. The presence of both an amino and a hydroxyl group allows for its use as a monomer in polymerization reactions.
For example, it could be incorporated into polyamides, polyurethanes, or polyesters to create new polymers with unique properties, such as enhanced thermal stability, altered solubility, or the introduction of chirality into the polymer backbone. acs.orgresearchgate.net The chiral nature of the compound could lead to the development of helical polymers or other materials with interesting optical properties. rsc.org
In the field of catalysis, chiral amino alcohols are widely used as ligands for transition metal catalysts in asymmetric synthesis. acs.org The specific stereochemistry of this compound could be exploited to create novel catalysts for enantioselective reactions, such as the reduction of ketones or the formation of carbon-carbon bonds. The following table summarizes potential applications in these fields.
| Field | Potential Application | Expected Outcome |
| Materials Science | Monomer for chiral polymers | Development of materials with unique optical or mechanical properties |
| Curing agent for epoxy resins | Enhanced cross-linking and improved material performance | |
| Catalysis | Chiral ligand for asymmetric synthesis | High enantioselectivity in catalytic reactions |
| Organocatalyst for aldol (B89426) or Michael reactions | Metal-free, stereoselective transformations |
Collaborative Research Frameworks for Comprehensive Compound Profiling
A comprehensive understanding of the potential of this compound requires a multidisciplinary approach. Collaborative research frameworks, such as public-private partnerships (PPPs) and open innovation platforms, can bring together the necessary expertise and resources to fully profile this compound. nih.govfda.gov
Such a collaborative effort could involve academic researchers with expertise in synthetic chemistry and molecular modeling, pharmaceutical companies with high-throughput screening capabilities, and materials science laboratories equipped to test the properties of new polymers and catalysts. tscalliance.orgeu-openscreen.eu By sharing data and resources within a pre-competitive space, the research community can accelerate the discovery of new applications for this and other promising chemical entities. kubermatic.com
An "open innovation" model could be adopted, where external researchers and institutions are invited to propose and test new ideas for the application of this compound. clariant.com This approach can foster creativity and lead to unexpected discoveries that might not be realized within a single research group or organization. The following table outlines the potential roles of different partners in a collaborative framework.
| Partner | Role | Contribution |
| Academic Research Group | Synthesis and characterization of new analogues | Expertise in novel synthetic methodologies |
| Computational Chemistry Lab | In silico design and property prediction | AI and ML modeling capabilities |
| Pharmaceutical Company | High-throughput biological screening | Access to compound libraries and screening platforms |
| Materials Science Institute | Polymer synthesis and characterization | Expertise in materials testing and analysis |
| Open Innovation Platform | Facilitation of collaboration and data sharing | Centralized database and communication tools |
Q & A
Q. What are the standard synthetic routes for 1-((2,5-Dimethoxybenzyl)amino)propan-2-ol, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution between 2,5-dimethoxybenzylamine and epoxide derivatives (e.g., propylene oxide) under controlled conditions. Key steps include:
- Step 1: Activation of the benzylamine using a base (e.g., K₂CO₃) in anhydrous ethanol or dichloromethane to enhance nucleophilicity .
- Step 2: Reaction with propylene oxide at 50–70°C for 12–24 hours, monitored by TLC or HPLC .
- Optimization: Yield improvements (~70–85%) are achieved by using inert atmospheres (N₂/Ar) and molecular sieves to scavenge water .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- NMR (¹H/¹³C): Confirm substitution patterns (e.g., methoxy protons at δ 3.7–3.8 ppm, aromatic protons at δ 6.7–7.1 ppm) .
- HPLC-MS: Detect impurities (e.g., unreacted benzylamine) using reverse-phase C18 columns with acetonitrile/water gradients .
- Elemental Analysis: Validate stoichiometry (C₁₂H₁₉NO₃ requires C 62.86%, H 8.36%, N 6.11%) .
Q. What safety protocols are critical when handling this compound?
- Exposure Mitigation: Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation (H332) or skin contact (H315) .
- Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste to prevent environmental contamination .
- Storage: Keep at 2–8°C in airtight, light-resistant containers to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in receptor binding (e.g., serotonin vs. dopamine receptors) may arise from:
- Stereochemical Variants: Enantiomeric impurities (e.g., R vs. S configurations) can alter activity. Use chiral HPLC or X-ray crystallography to verify stereochemistry .
- Assay Conditions: Validate results across multiple models (e.g., in vitro HEK293 cells vs. in vivo rodent assays) to control for off-target effects .
Q. What computational strategies are effective for predicting this compound’s pharmacokinetics?
- Molecular Dynamics (MD): Simulate interactions with cytochrome P450 enzymes (e.g., CYP2D6) to predict metabolic stability .
- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model binding to GPCRs (e.g., 5-HT₂A) and prioritize synthesis of derivatives with higher affinity .
Q. How can the compound’s solubility and bioavailability be improved for in vivo studies?
- Salt Formation: Prepare hydrochloride salts via reaction with HCl gas in diethyl ether to enhance aqueous solubility .
- Liposomal Encapsulation: Use phosphatidylcholine-based liposomes to improve blood-brain barrier penetration in neuropharmacology studies .
Q. What methods validate the compound’s stability under physiological conditions?
- Forced Degradation Studies: Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours; monitor degradation via LC-MS .
- Accelerated Stability Testing: Store at 40°C/75% RH for 6 months and analyze for oxidation products (e.g., ketones) using GC-MS .
Methodological Challenges and Solutions
Q. How to address low yields in large-scale synthesis?
- Flow Chemistry: Implement continuous-flow reactors to improve heat/mass transfer and reduce side reactions (e.g., dimerization) .
- Catalytic Optimization: Screen Pd/C or Raney Ni catalysts for selective hydrogenation of intermediates .
Q. What strategies differentiate this compound from structurally similar analogs in SAR studies?
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics to compare with analogs like 1-((3,4-dimethoxybenzyl)amino)propan-2-ol .
- Metabolite Profiling: Use HR-MS/MS to identify unique phase I/II metabolites in hepatocyte models .
Q. How to design in vivo toxicity studies for preclinical evaluation?
- Acute Toxicity: Administer escalating doses (10–100 mg/kg) to Sprague-Dawley rats; monitor organ histopathology and serum biomarkers (ALT, creatinine) .
- Genotoxicity: Conduct Ames tests with TA98 and TA100 strains to assess mutagenic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
